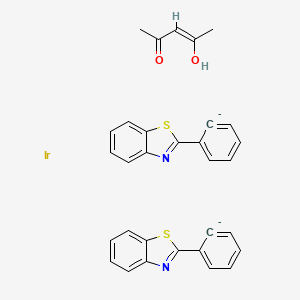
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole is a complex compound that combines organic and inorganic chemistry This compound is notable for its unique structure, which includes a hydroxyl group, an enone, and a benzothiazole moiety coordinated to an iridium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole typically involves multiple steps:
Synthesis of (Z)-4-hydroxypent-3-en-2-one: This can be achieved through aldol condensation of acetaldehyde and acetone, followed by selective reduction.
Synthesis of 2-phenyl-1,3-benzothiazole: This is usually synthesized via the condensation of 2-aminothiophenol with benzaldehyde.
Coordination to Iridium: The final step involves the coordination of the synthesized organic ligands to an iridium precursor, such as iridium chloride, under specific conditions (e.g., reflux in ethanol).
Industrial Production Methods
Industrial production methods for such complex compounds often involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (Z)-4-hydroxypent-3-en-2-one can undergo oxidation to form a ketone.
Reduction: The enone can be reduced to form a saturated alcohol.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-oxopent-3-en-2-one.
Reduction: Formation of 4-hydroxypentane-2-one.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole is used as a catalyst in various organic reactions, including hydrogenation and C-H activation. Its unique structure allows for selective catalysis, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development due to its ability to interact with biological molecules. It can be used in the design of new pharmaceuticals with improved efficacy and selectivity.
Industry
In industry, the compound is used in the development of new materials, including polymers and coatings. Its unique properties can enhance the performance of these materials, making them more durable and efficient.
Mechanism of Action
The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole involves its interaction with molecular targets through coordination chemistry. The iridium center can facilitate various catalytic processes, while the organic ligands can interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole: Similar structure but different geometric isomer.
(Z)-4-hydroxypent-3-en-2-one;platinum;2-phenyl-1,3-benzothiazole: Similar structure but with a different metal center.
Uniqueness
The uniqueness of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole lies in its combination of functional groups and metal center, which provides a unique set of chemical properties. This makes it particularly valuable in catalysis and materials science, where such properties can be leveraged to develop new technologies and applications.
Properties
Molecular Formula |
C31H24IrN2O2S2-2 |
|---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
InChI Key |
QAZSVFNPMCBPKG-DVACKJPTSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


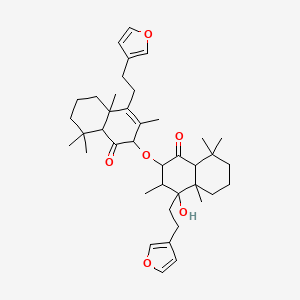
![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)
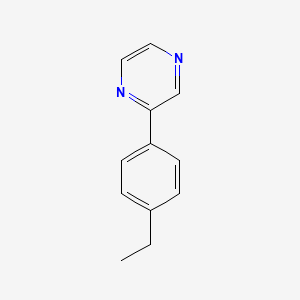
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride](/img/structure/B12312084.png)
![2-amino-9-[5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12312087.png)
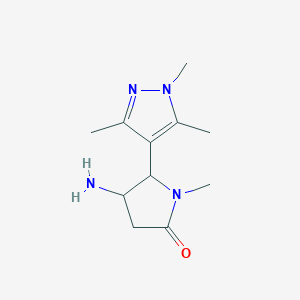

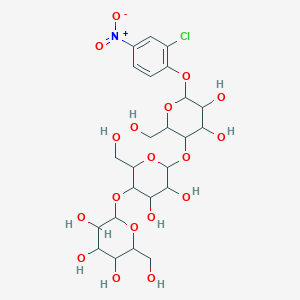
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B12312111.png)
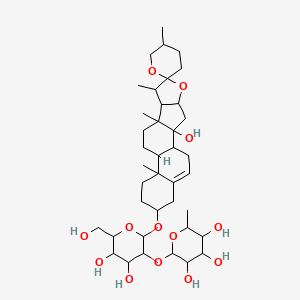
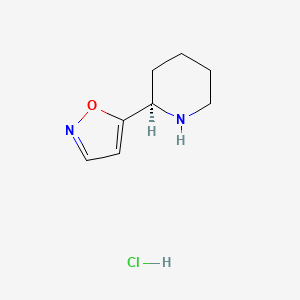
![1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12312126.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans](/img/structure/B12312134.png)
